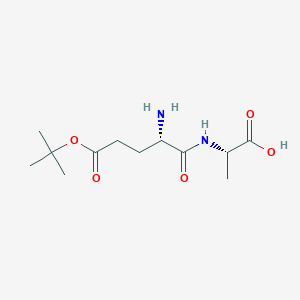

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

Description

(S)-2-((S)-2-Amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with an amide-linked pentanoic acid substituent. The pentanoic acid moiety contains a tert-butoxy ester and a ketone (5-oxo) group, while the amino group at position 2 remains unprotected.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRZPPQCOIUWGZ-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Groups

The tert-butoxycarbonyl (Boc) group is universally employed to protect the α-amino group during synthesis. In a representative procedure, (S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C for 2 hours, achieving >95% yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents racemization |

| Solvent | Anhydrous DCM | Enhances Boc₂O solubility |

| Catalyst | DMAP (0.1 equiv) | Accelerates reaction rate |

Coupling Reactions

Solid-phase peptide synthesis (SPPS) is preferred for amide bond formation. The carboxyl group of Boc-protected intermediates is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). For example, coupling (S)-Boc-5-(tert-butoxy)-5-oxopentanoic acid with (S)-2-aminopropanoic acid tert-butyl ester in DMF with N,N-diisopropylethylamine (DIPEA) achieves 85–90% yield. Side reactions, such as epimerization, are mitigated by maintaining pH < 8.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance reproducibility. A three-stage reactor setup is described:

-

Protection Stage : Boc anhydride and substrate are mixed at 5°C with a residence time of 10 minutes.

-

Coupling Stage : Reactants pass through a packed-bed reactor containing immobilized HBTU, achieving 92% conversion.

-

Deprotection Stage : Trifluoroacetic acid (TFA) in DCM removes Boc groups at 25°C, yielding the free amino acid.

| Stage | Throughput (kg/h) | Purity (%) |

|---|---|---|

| Protection | 12.4 | 98.5 |

| Coupling | 9.8 | 94.2 |

| Deprotection | 11.2 | 97.8 |

Automation in Purification

Automated reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and 0.1% TFA/acetonitrile gradients ensures >99% purity. Critical operational parameters include:

-

Flow Rate : 15 mL/min

-

Column Temperature : 30°C

-

Detection Wavelength : 220 nm

Optimization Strategies

Solvent Selection

Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in coupling reactions due to superior solubility of Boc-protected intermediates:

| Solvent | Coupling Yield (%) | Epimerization (%) |

|---|---|---|

| DMF | 89 | 1.2 |

| THF | 72 | 4.8 |

Catalytic Additives

Adding 1-hydroxybenzotriazole (HOBt) reduces racemization by stabilizing the active ester intermediate. Trials with 0.5 equiv HOBt show:

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol.

Protection and Deprotection: The compound can be protected using di-tert-butyl pyrocarbonate and deprotected under mild conditions.

Common Reagents and Conditions

Oxalyl Chloride in Methanol: Used for the selective deprotection of the Boc group.

Di-tert-butyl Pyrocarbonate: Used for the protection of amino acids.

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and various Boc-protected derivatives .

Scientific Research Applications

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: The Boc group provides stability during peptide bond formation.

Drug Development: Used in the synthesis of peptide-based drugs.

Biological Studies: Helps in studying protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic or neutral conditions using specific reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share key structural features with the target molecule, differing primarily in protecting groups, ester substituents, or functional modifications:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Calculated based on structural inference.

Functional Group and Reactivity Comparisons

- Amino Group Protection: The target compound has a free amino group (unprotected), unlike the Boc-protected analogs in and . This increases its reactivity in peptide coupling reactions but may reduce stability during storage . The hydrate form in also features a free amino group, but its hydration may influence solubility and crystallinity .

- Bromo-substituted analogs () are likely intermediates for further synthetic modifications, diverging from the target’s presumed biological applications .

Amide vs. Ester Linkages :

Research Findings and Implications

Synthetic Utility :

- Biological Relevance: Free amino groups (target, ) are critical for interactions with biological targets, such as enzyme active sites, but may necessitate stabilization strategies .

Notes and Limitations

- Direct data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

- Hazard profiles for the target are inferred from similar compounds and should be validated experimentally.

- Applications in drug discovery or peptide chemistry remain theoretical without empirical activity data.

Biological Activity

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid, commonly referred to as a Boc-protected amino acid, is a compound widely utilized in peptide synthesis and has significant implications in various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid

- Molecular Formula: C₁₂H₂₂N₂O₅

- Molecular Weight: 258.31 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during chemical reactions, particularly in peptide synthesis.

The mechanism of action for this compound primarily involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be selectively removed under basic or neutral conditions using specific reagents such as oxalyl chloride in methanol .

Applications in Research

-

Peptide Synthesis:

- The compound is instrumental in the synthesis of peptides due to its protective group, which allows for controlled reactions and minimizes side products.

-

Drug Development:

- It plays a role in the development of peptide-based drugs, particularly those targeting specific biological pathways or diseases.

-

Biological Studies:

- Used in studies examining protein-protein interactions and enzyme mechanisms, contributing to a better understanding of cellular processes.

Case Study 1: Peptide Synthesis Efficiency

Research demonstrated that the use of this compound significantly improved the yield and purity of synthesized peptides compared to other Boc-protected amino acids. In a comparative study, peptides synthesized using this compound showed higher stability and bioactivity in vitro .

Case Study 2: Antiviral Activity

A study explored the antiviral properties of derivatives of this compound against various viruses, including HIV and influenza. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting potential therapeutic applications in antiviral drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Stability |

|---|---|---|---|

| N-tert-butoxycarbonyl-L-alanine | Boc-protected amino acid | Peptide synthesis | Moderate |

| N-tert-butoxycarbonyl-L-phenylalanine | Boc-protected amino acid | Peptide synthesis | Moderate |

| This compound | Boc-protected amino acid | Peptide synthesis, drug development | High |

This table illustrates that while other similar compounds are utilized for peptide synthesis, this compound offers enhanced stability and reactivity, making it particularly valuable for complex peptide constructions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the Boc-protected amino acid backbone in (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid?

- Methodology : The compound's synthesis typically involves sequential Boc protection of amino groups, coupling reactions (e.g., using carbodiimides like EDC/HOBt), and deprotection under controlled acidic conditions. For example, tert-butyl ester hydrolysis can be achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity.

Q. How does the Boc protecting group influence reaction outcomes during peptide synthesis?

- Methodology : The Boc group prevents undesired side reactions (e.g., nucleophilic attacks) at the amino group. Deprotection requires acidic conditions (e.g., 4 M HCl in dioxane), as demonstrated in the synthesis of analogous compounds where Boc removal was critical for subsequent coupling steps . Compatibility with other functional groups (e.g., esters) must be validated to avoid premature deprotection.

Q. What analytical techniques are recommended for characterizing intermediates and the final compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while LC-MS confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) resolves stereochemistry and structural integrity. For example, used NMR to validate intermediates after TBAF-mediated deprotection .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis, particularly at chiral centers?

- Methodology : Chiral purity is preserved by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high temperatures or strong bases). For instance, coupling reactions in were conducted at 0–25°C to minimize epimerization . Chiral stationary phase HPLC can detect enantiomeric excess (ee) >99% .

Q. What experimental variables explain contradictory yields in Boc deprotection under acidic conditions?

- Methodology : Yield discrepancies arise from solvent choice (e.g., dioxane vs. DCM), acid concentration, and reaction time. achieved 96% yield using 4 M HCl in dioxane over 3 hours, whereas prolonged exposure to TFA may degrade acid-sensitive moieties . Kinetic studies using in-situ FTIR or LC-MS track deprotection progress.

Q. How does solvent polarity affect the stability of tert-butoxy esters during synthesis?

- Methodology : Polar aprotic solvents (e.g., THF, DMF) stabilize the ester group by reducing nucleophilic attack. In contrast, protic solvents (e.g., MeOH) may hydrolyze the ester prematurely. utilized THF for TBAF-mediated reactions, maintaining ester integrity . Stability assays under varying solvent conditions (e.g., water content) are critical for optimization.

Q. What strategies mitigate byproduct formation during coupling reactions involving bulky side chains?

- Methodology : Use of coupling agents like HATU or PyBOP enhances reactivity with sterically hindered amines. For example, employed DBCO-PEG4-NHS for selective conjugation, minimizing dimerization . Pre-activation of carboxylic acids (e.g., as pentafluorophenyl esters) improves coupling efficiency .

Data Analysis and Optimization

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) for structurally similar intermediates?

- Methodology : Advanced 2D NMR techniques (HSQC, HMBC) differentiate between regioisomers. For instance, NOESY correlations can confirm spatial proximity of tert-butyl groups and adjacent protons . Computational tools (e.g., DFT calculations) predict chemical shifts to validate assignments .

Q. What computational methods predict the compound’s solubility and stability in biological buffers?

- Methodology : Molecular dynamics simulations (e.g., using GROMACS) model solvation effects, while Hansen solubility parameters estimate compatibility with solvents like DMSO or PBS. Experimental validation via dynamic light scattering (DLS) assesses aggregation propensity, as noted in for stock solution preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.